molecular formula C22H22ClFeN3 B3182555 Mono-N-demethylferroquine CAS No. 903546-18-9

Mono-N-demethylferroquine

Cat. No.: B3182555
CAS No.: 903546-18-9
M. Wt: 419.7 g/mol
InChI Key: AKDMMOAFGKYNKP-UHFFFAOYSA-N
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Description

Mono-N-demethylferroquine is a derivative of ferroquine, an organometallic compound that has shown significant promise as an antimalarial agent. This compound is part of a class of drugs that incorporate a ferrocene moiety into their structure, which enhances their biological activity. This compound is particularly notable for its potential in overcoming resistance to traditional antimalarial drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mono-N-demethylferroquine typically involves the demethylation of ferroquine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3). The reaction is usually carried out under controlled conditions to ensure the selective removal of a single methyl group from the nitrogen atom.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Mono-N-demethylferroquine undergoes various chemical reactions, including:

    Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.

    Reduction: The compound can be reduced back to its original state from the oxidized form.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ferrocene moiety results in ferrocenium ions, while nucleophilic substitution can introduce various functional groups onto the nitrogen atom.

Scientific Research Applications

Mono-N-demethylferroquine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study organometallic chemistry and reaction mechanisms.

    Biology: Investigated for its potential as an antimalarial agent and its ability to overcome drug resistance.

    Medicine: Explored for its therapeutic potential in treating malaria and other diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of mono-N-demethylferroquine involves multiple pathways:

    Targeting Lipids: The compound interacts with lipid membranes, disrupting their integrity.

    Inhibiting Hemozoin Formation: It prevents the formation of hemozoin, a detoxification product of the malaria parasite.

    Generating Reactive Oxygen Species: The ferrocene moiety can generate reactive oxygen species, which are toxic to the parasite.

Comparison with Similar Compounds

Mono-N-demethylferroquine is unique compared to other similar compounds due to its enhanced biological activity and ability to overcome drug resistance. Similar compounds include:

    Ferroquine: The parent compound, which also has antimalarial properties.

    Di-N-demethylferroquine: Another derivative with different biological activity.

    Chloroquine: A traditional antimalarial drug that has faced resistance issues.

This compound stands out due to its unique combination of a ferrocene moiety and a demethylated nitrogen atom, which contributes to its potent antimalarial activity and ability to circumvent resistance mechanisms.

Properties

IUPAC Name

7-chloro-N-[[2-(methylaminomethyl)cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN3.C5H5.Fe/c1-19-10-12-3-2-4-13(12)11-21-16-7-8-20-17-9-14(18)5-6-15(16)17;1-2-4-5-3-1;/h2-9,19H,10-11H2,1H3,(H,20,21);1-5H;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDMMOAFGKYNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFeN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903546-18-9
Record name Mono-N-demethylferroquine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903546189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONO-N-DEMETHYLFERROQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK3X1P41RY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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